

# Molecular weight and formula of 1,1-Diphenylpropane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Diphenylpropane

Cat. No.: B075321

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## An In-depth Technical Guide to 1,1-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of **1,1-Diphenylpropane**, a hydrocarbon of interest in various research and development applications. The information is presented to be a readily accessible resource for laboratory and development settings.

## Physicochemical Data

The core identifying characteristics of **1,1-Diphenylpropane** are summarized in the table below. This data is essential for analytical method development, reaction stoichiometry, and material characterization.

Parameter	Value	Source
Chemical Formula	C <sub>15</sub> H <sub>16</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	196.29 g/mol	<a href="#">[3]</a>
Monoisotopic Mass	196.125200510 Da	<a href="#">[3]</a>
IUPAC Name	1-phenylpropylbenzene	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Registry Number	1530-03-6	<a href="#">[3]</a> <a href="#">[4]</a>
Physical Form	Viscous liquid	<a href="#">[1]</a>
Appearance	Colorless	<a href="#">[1]</a>
Density	0.968 g/cm <sup>3</sup>	<a href="#">[4]</a>
Refractive Index	1.564	<a href="#">[1]</a>

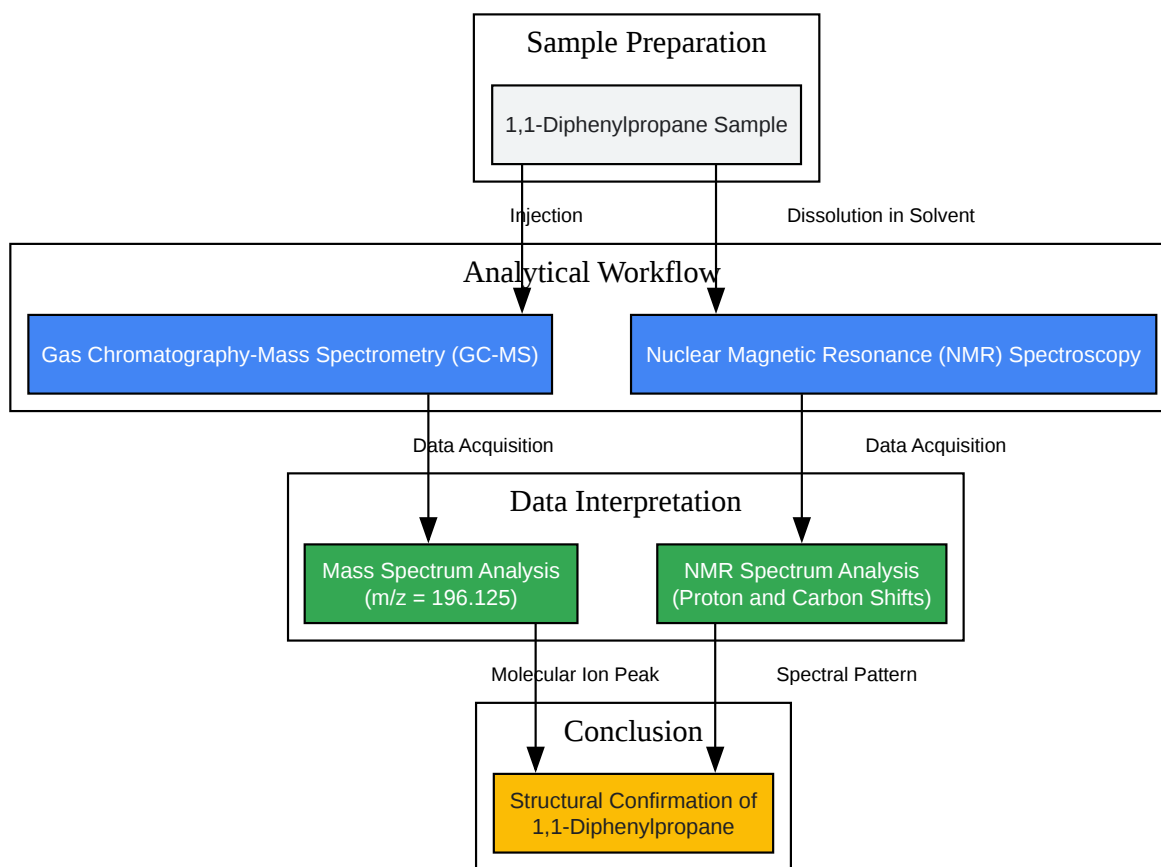
## Structural Information

The structural representation of **1,1-Diphenylpropane** is fundamental to understanding its chemical reactivity and interactions.

- SMILES: CCC(C1=CC=CC=C1)C2=CC=CC=C2[\[1\]](#)[\[2\]](#)[\[4\]](#)
- InChI: InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3[\[2\]](#)[\[3\]](#)[\[4\]](#)
- InChIKey: BUZMJVBOGDBMGI-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis or application of **1,1-Diphenylpropane** are highly dependent on the research context, a general analytical workflow for its identification and characterization is outlined below. This workflow is standard practice in organic chemistry and analytical laboratories.



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Analytical Workflow for **1,1-Diphenylpropane** Identification.

## Predicted Data

Computational predictions provide valuable insights into the behavior of molecules. The following table includes predicted data for **1,1-Diphenylpropane**.

Parameter	Predicted Value	Adduct Type
Collision Cross Section (CCS)	144.4 Å <sup>2</sup>	[M+H] <sup>+</sup>
150.4 Å <sup>2</sup>	[M+Na] <sup>+</sup>	
150.6 Å <sup>2</sup>	[M-H] <sup>-</sup>	
163.3 Å <sup>2</sup>	[M+NH <sub>4</sub> ] <sup>+</sup>	
146.7 Å <sup>2</sup>	[M+K] <sup>+</sup>	
137.2 Å <sup>2</sup>	[M+H-H <sub>2</sub> O] <sup>+</sup>	
XlogP	4.1	N/A

This data is computationally predicted and should be used as a reference. Experimental validation is recommended.[2]

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## References

- 1. 1,1-Diphenylpropane, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. PubChemLite - 1,1-diphenylpropane (C15H16) [pubchemlite.lcsb.uni.lu]
- 3. 1,1-Diphenylpropane | C15H16 | CID 73726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Molecular weight and formula of 1,1-Diphenylpropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075321#molecular-weight-and-formula-of-1-1-diphenylpropane]

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)